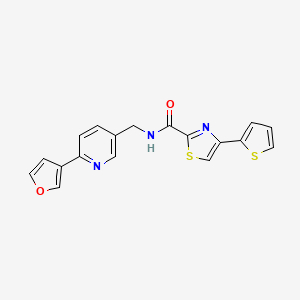

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-morpholinothiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

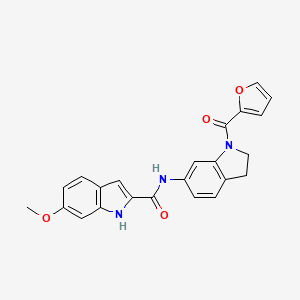

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-morpholinothiazol-4(5H)-one, also known as HNT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. HNT is a thiazolone derivative that is synthesized through a multistep process involving the condensation of 2-aminothiazole with 4-hydroxy-3-nitrobenzaldehyde followed by cyclization and morpholine substitution.

Applications De Recherche Scientifique

- The compound’s hapten moiety, the 4-hydroxy-3-nitrophenyl acetyl group, can be linked to a carrier protein (such as nitrophenol) to create an immunogenic molecule. Researchers use this conjugate to study immune responses, antibody production, and B cell activation. Antibodies specific to this hapten-carrier complex are valuable tools for detecting and quantifying antigens in Western blot assays .

- The thiazolone scaffold in this compound offers potential as a pharmacophore. Researchers explore its derivatives for drug discovery, especially in the context of antimicrobial, antiviral, or anticancer agents. Structural modifications can enhance bioactivity, selectivity, and pharmacokinetic properties .

- The nitrophenyl group contributes to antioxidant activity. Researchers investigate its potential to scavenge free radicals and protect against oxidative stress-related diseases. Additionally, the compound’s anti-inflammatory effects may be relevant in conditions like arthritis or neuroinflammation .

- The conjugated system in the molecule allows for fluorescence emission. Scientists use it as a fluorescent probe to study cellular processes, protein interactions, and intracellular localization. By attaching this compound to specific biomolecules, they gain insights into biological events .

- The thiazolone ring can coordinate with metal ions. Researchers explore its ability to chelate transition metals, which has implications in catalysis, environmental remediation, and metal-based drug design. The compound’s binding affinity for specific metals is of interest .

- The electron-rich thiazolone core makes this compound suitable for organic electronic devices. Researchers investigate its use in organic semiconductors, solar cells, and light-emitting diodes. Its optical and electronic properties contribute to the development of novel materials .

Antibody Research and Immunology

Drug Development and Medicinal Chemistry

Antioxidant and Anti-Inflammatory Properties

Photophysical Studies and Fluorescent Probes

Metal Ion Chelation and Coordination Chemistry

Material Science and Organic Electronics

Propriétés

IUPAC Name |

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c18-11-2-1-9(7-10(11)17(20)21)8-12-13(19)15-14(23-12)16-3-5-22-6-4-16/h1-2,7-8,18H,3-6H2/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRKVCXNVKXUQS-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)

![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)

![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)